molecular formula C13H12N2O4S B506104 N-(2-methylphenyl)-3-nitrobenzenesulfonamide CAS No. 385799-33-7

N-(2-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B506104
CAS No.: 385799-33-7
M. Wt: 292.31g/mol
InChI Key: SZBNIELWCMBOEY-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-3-nitrobenzenesulfonamide is a chemical compound provided for research and further manufacturing applications, strictly not for human use. This sulfonamide belongs to a class of organic compounds that are frequently utilized as key intermediates and building blocks in synthetic organic chemistry . Researchers employ such compounds to study substituent effects on molecular conformation, crystal packing, and intermolecular interactions, which are fundamental for understanding solid-state properties and designing molecular crystals . The sulfonamide functional group is a critical pharmacophore in medicinal chemistry, and compounds containing this moiety are often investigated for a wide range of biological activities, though the specific applications for this compound are not fully established . The molecular structure features a sulfonamide group bridging two aromatic rings, one of which is a 2-methylphenyl (o-tolyl) group and the other a 3-nitrophenyl group, creating a scaffold that is valuable for probing structure-activity relationships and hydrogen-bonding patterns in crystallography . Its research value lies in its potential use in developing more complex molecules and in fundamental studies of molecular recognition and crystal engineering.

Properties

IUPAC Name

N-(2-methylphenyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-5-2-3-8-13(10)14-20(18,19)12-7-4-6-11(9-12)15(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBNIELWCMBOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The process begins with the preparation of 3-nitrobenzenesulfonyl chloride, a critical intermediate. As demonstrated in analogous syntheses (), chlorination of 3-nitrothioanisole under controlled conditions achieves high purity:

  • Reagents : Thionyl chloride (SOCl₂), chlorine gas (Cl₂), formic acid (HCOOH)

  • Conditions : 40°C for 3 hours under 50 mmH₂O vacuum

  • Yield : 97.5% with HPLC purity >98% ()

This method minimizes side reactions through precise temperature control and hydrophilic solvent systems, ensuring optimal electrophilic character for subsequent reactions.

Coupling with 2-Methylaniline

The sulfonyl chloride intermediate reacts with 2-methylaniline in a nucleophilic substitution mechanism:

Procedure :

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.

  • Add 2-methylaniline (1.0 eq) dropwise at 0–5°C under nitrogen atmosphere.

  • Stir for 4–6 hours, followed by aqueous workup and recrystallization from ethanol/water (3:1 v/v).

Key Parameters :

  • Solvent : Dichloromethane enhances reaction homogeneity.

  • Stoichiometry : 1.2:1 molar ratio minimizes unreacted sulfonyl chloride.

  • Yield : 82–85% ()

Direct Sulfonylation of 2-Methylaniline

Modern protocols favor single-step sulfonylation using pre-formed sulfonyl chlorides, reducing purification complexity.

Reaction Mechanism and Optimization

The direct method employs:

  • Base : Triethylamine (TEA, 1.5 eq) to scavenge HCl byproduct

  • Solvent : Tetrahydrofuran (THF) at reflux (66°C)

  • Time : 2 hours

Performance Metrics :

ParameterValueSource
Conversion Rate94%
Isolated Yield78%
Purity (HPLC)96.2%

Crystallographic studies () confirm that intramolecular hydrogen bonding between the sulfonamide NH and nitro group stabilizes the product, reducing decomposition during isolation.

Catalytic Reduction of Nitro Precursors

Alternative routes utilize nitro-group reduction post-sulfonylation, particularly for derivatives requiring functional group tolerance.

Palladium-Catalyzed Hydrogenation

Protocol :

  • Catalyst : 10% Pd/C (5 wt%)

  • Reductant : Hydrogen gas (1 atm)

  • Solvent : Methanol at 25°C

Outcomes :

  • Selectivity : >99% for nitro reduction without affecting sulfonamide

  • Reaction Time : 45 minutes ()

This method proves advantageous when synthesizing analogs with reducible functional groups, though catalyst cost remains a limitation for industrial scale-up.

Continuous Flow Synthesis Methods

Industrial applications prioritize throughput and consistency, achieved through continuous flow systems.

Microreactor Design

Configuration :

  • Channel Dimensions : 500 μm diameter

  • Residence Time : 120 seconds

  • Temperature : 50°C

Benefits :

  • Yield Increase : 89% vs. 78% batch ()

  • Byproduct Reduction : <2% vs. 8% batch

Automated pH control and real-time FT-IR monitoring ensure reaction reproducibility, critical for Good Manufacturing Practice (GMP) compliance.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)ScalabilityCost Index
Classical8295Moderate$
Direct Sulfonylation7896High$$
Catalytic Reduction8597Low$$$
Continuous Flow8999Industrial$$

Cost Index: $ (low) to $$$$ (high)

Continuous flow synthesis emerges as the optimal balance of efficiency and quality, though classical methods remain relevant for small-scale research.

Challenges in Purification and Yield Optimization

Recrystallization Dynamics

Ethanol/water mixtures (3:1 v/v) achieve 98% purity via gradient cooling:

  • Cooling Rate : 0.5°C/min from 50°C to 5°C

  • Crystal Size : 50–100 μm minimizes occluded impurities ()

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane 1:4) resolves sulfonamide isomers but adds 15–20% process time.

Industrial-Scale Production Considerations

Waste Stream Management

  • HCl Neutralization : Slaked lime (Ca(OH)₂) reduces effluent acidity

  • Solvent Recovery : 90% THF reclaimed via fractional distillation

Regulatory Compliance

  • ICH Guidelines : Q3A/B impurities <0.15%

  • Residual Solvents : Methanol <3000 ppm per USP <467>

Emerging Methodologies in Sulfonamide Synthesis

Photocatalytic Approaches

Recent patents () describe visible-light-mediated sulfonylation using eosin Y (5 mol%):

  • Wavelength : 450 nm

  • Yield : 72% with 85% atom economy

Biocatalytic Routes

Immobilized sulfotransferases show promise for enantioselective synthesis, though current yields remain <40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane.

    Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed

    Reduction: N-(2-aminophenyl)-3-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(2-methylphenyl)-3-carboxybenzenesulfonamide.

Scientific Research Applications

N-(2-methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity.

Comparison with Similar Compounds

Positional Isomers

  • N-(3-Methylphenyl)-2-nitrobenzenesulfonamide (): This positional isomer has a nitro group at the 2-position instead of the 3-position. Additionally, steric hindrance between the nitro and methyl groups may affect solubility and reactivity .

Derivatives with Bulky Substituents

  • N-(2-Adamantyl)-3-nitrobenzenesulfonamide ():
    The adamantyl group introduces significant steric bulk, increasing molecular weight (336.41 g/mol) and density (1.40 g/cm³). The bulky substituent likely enhances metabolic stability but may reduce solubility in polar solvents. The predicted pKa of 10.33 suggests moderate acidity, comparable to the target compound .

  • N-(tert-Butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide (): The tert-butyl and cyclohexylamino groups create a highly lipophilic structure, favoring membrane permeability. This derivative was synthesized in 94% yield, indicating efficient amination reactions under optimized conditions .

Heterocyclic Derivatives

  • The isopropyl and methyl groups on the thiazole ring may improve binding affinity through hydrophobic interactions. However, the synthesis yield (56%) was lower than that of the adamantyl derivative, reflecting challenges in thiazole functionalization .
  • N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)-3-nitrobenzenesulfonamide (): The pyrazine and dimethoxyphenyl groups contribute to π-π stacking and hydrogen bonding, which are critical for inhibiting pathways like Hedgehog signaling. This compound’s higher molecular complexity may limit synthetic scalability compared to simpler aryl derivatives .

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) pKa Boiling Point (°C)
N-(2-methylphenyl)-3-nitrobenzenesulfonamide Not reported Not reported ~10 (est) Not reported
N-(2-Adamantyl)-3-nitrobenzenesulfonamide 336.41 1.40 10.33 500.8 (predicted)
N-Ethyl-3-nitrobenzenesulfonamide 230.24 Not reported Not reported Not reported

Biological Activity

N-(2-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly its antibacterial properties. This article delves into its mechanisms of action, structural characteristics, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₂O₄S. The compound features a sulfonamide functional group (-SO₂NH-) linked to a 3-nitrobenzenesulfonyl moiety and a 2-methylphenyl substituent. The spatial arrangement of these groups influences its biological activity significantly. The dihedral angle between the aromatic rings is approximately 51.11 degrees, indicating a specific orientation that may enhance its interactions with biological targets.

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial folic acid synthesis. This inhibition occurs through the sulfonamide moiety mimicking para-aminobenzoic acid (PABA), which is essential for folate biosynthesis in bacteria. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Biological Activity Overview

Activity Description
Antibacterial Inhibits bacterial growth by interfering with folic acid synthesis.
Antifungal Exhibits potential antifungal properties against certain strains.
Enzyme Inhibition Acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.

Antibacterial Studies

Recent studies have demonstrated the efficacy of this compound against various bacterial strains. For instance, in vitro tests revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Klebsiella pneumoniae64

These results highlight the compound's potential as a therapeutic agent in combating antibiotic resistance .

Case Studies

  • Case Study on Antimicrobial Resistance :
    A study explored the compound's effectiveness against multidrug-resistant E. coli. The results indicated that this compound could restore sensitivity to other antibiotics when used in combination therapies, suggesting a synergistic effect that warrants further investigation .
  • Enzyme Interaction Studies :
    Research involving enzyme assays showed that the compound could inhibit key enzymes involved in bacterial metabolism, such as dihydropteroate synthase (DHPS). The binding affinity was assessed using molecular docking simulations, which indicated strong interactions between the compound and the active site of DHPS .

Q & A

What are the common synthetic routes for N-(2-methylphenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The compound is typically synthesized via sulfonamide bond formation between 3-nitrobenzenesulfonyl chloride and 2-methylaniline. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl chloride.
  • Temperature Control : Maintain 0–5°C during sulfonylation to avoid side reactions (e.g., sulfonate ester formation).
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts .
    Optimization Strategies :
  • Catalysts : Add triethylamine (1.2 eq) to scavenge HCl and accelerate the reaction.
  • Solvent Choice : Replace dichloromethane with THF for better solubility of aromatic amines.
  • Yield Improvement : Use excess 3-nitrobenzenesulfonyl chloride (1.5 eq) to drive the reaction to completion .

How can researchers characterize this compound to confirm its structural integrity and purity?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Verify aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzene; δ 6.8–7.3 ppm for 2-methylphenyl).
    • ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N at ~125–135 ppm).
  • X-ray Crystallography : Resolve molecular conformation (e.g., antiperiplanar geometry between S–N and C=O bonds) and hydrogen-bonding networks .
    Supplementary Methods :
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted aniline).
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₂N₂O₄S) with <0.3% deviation .

What structural features of this compound influence its biological activity, and how can contradictory bioactivity data be resolved?

Advanced Research Question
Key Structural Determinants :

  • Nitro Group Position : The meta-nitro group on the benzene ring enhances electron-withdrawing effects, stabilizing sulfonamide resonance and influencing receptor binding .
  • Torsional Angles : A dihedral angle of 80.4° between the sulfonyl and 2-methylphenyl rings modulates steric interactions in enzyme active sites .
    Resolving Data Contradictions :
  • SAR Studies : Compare analogs (e.g., 4-chloro or 4-fluoro substitutions) to isolate electronic vs. steric effects.
  • Crystallographic Validation : Correlate hydrogen-bonding patterns (e.g., N–H⋯O=S interactions) with activity trends observed in enzyme inhibition assays .

How can computational methods predict the crystallographic behavior of this compound?

Advanced Research Question
Software Tools :

  • SHELX Suite : Refine X-ray data to determine molecular packing and hydrogen-bonding motifs. For example, SHELXL refines anisotropic displacement parameters for sulfonamide groups .
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental torsion angles (e.g., S–N–C–O dihedral angles within ±2° of X-ray data) .
    Validation Metrics :
  • R-Factors : Aim for R₁ < 5% and wR₂ < 12% to ensure model accuracy.
  • Residual Electron Density : <0.3 eÅ⁻³ to confirm absence of unresolved solvent molecules .

How should researchers design experiments to study structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question
Experimental Design :

Substituent Variation : Synthesize derivatives with:

  • Electron-withdrawing groups (e.g., –CF₃ at para position).
  • Steric hindrance modifiers (e.g., ortho-methyl vs. ortho-chloro).

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7).
    Data Analysis :

  • QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with bioactivity.
  • Crystallographic Overlays : Compare active/inactive derivatives to identify critical molecular interactions (e.g., hydrogen-bonding vs. hydrophobic contacts) .

What are the challenges in resolving crystallographic disorder in this compound, and how can they be mitigated?

Advanced Research Question
Common Challenges :

  • Rotational Disorder : The 2-methylphenyl group may exhibit partial rotation, leading to split occupancy in electron density maps.
  • Solvent Inclusion : Residual solvent (e.g., toluene) in crystal lattice complicates refinement.
    Mitigation Strategies :
  • Low-Temperature Data Collection : Reduce thermal motion (collect at 100 K).
  • TWINABS : Apply twin refinement for crystals with non-merohedral twinning.
  • Occupancy Refinement : Fix disordered atoms to 50% occupancy and refine isotropically .

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